molecular formula C8H8N2 B2677065 (2-Methyl-4-pyridinyl)acetonitrile CAS No. 851262-33-4

(2-Methyl-4-pyridinyl)acetonitrile

Cat. No. B2677065
CAS No.: 851262-33-4
M. Wt: 132.166
InChI Key: NDXCMHJYMLKKOB-UHFFFAOYSA-N
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Patent
US07329662B2

Procedure details

To a stirred mixture of 4-hydroxymethyl-2-methyl-pyridine [CAS No. 105250-16-6] (3.37 g, 27.4 mmol), potassium cyanide (3.56 g, 54.7 mmol) and 18-crown-6 (0.72 g, 2.74 mmol) in acetonitrile (75 ml) was added dropwise at 15-20° C. a solution of tributylphosphine (7.16 g, 30.1 mmol) in acetonitrile (25 ml). The reaction mixture was stirred at room temperature for 25 h, poured into water (100 ml) and extracted with ethyl acetate (3×100 ml). The combined organic layers were washed with water (3×100 ml), brine (100 ml) dried (MgSO4) and evaporated. The crude product was further purified by column chromatography on silica gel (ethyl acetate) to yield 4-cyanomethyl-2-methyl-pyridine (2.26 g, 62%) as a brown oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.56 g
Type
reactant
Reaction Step Two
Quantity
0.72 g
Type
reactant
Reaction Step Two
Quantity
7.16 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([CH3:9])[CH:4]=1.[C-:10]#[N:11].[K+].C1OCCOCCOCCOCCOCCOC1.C(P(CCCC)CCCC)CCC>C(#N)C.O>[C:10]([CH2:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([CH3:9])[CH:4]=1)#[N:11] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1=CC(=NC=C1)C
Step Two
Name
Quantity
3.56 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
0.72 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
7.16 g
Type
reactant
Smiles
C(CCC)P(CCCC)CCCC
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 25 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×100 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with water (3×100 ml), brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was further purified by column chromatography on silica gel (ethyl acetate)

Outcomes

Product
Details
Reaction Time
25 h
Name
Type
product
Smiles
C(#N)CC1=CC(=NC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.26 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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